2-Ethoxy-3,5-difluorobenzyl alcohol
Overview
Description
2-Ethoxy-3,5-difluorobenzyl alcohol is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 . It is a substituted benzyl alcohol that has two fluorine atoms and an ethoxy group attached to the benzene ring.
Molecular Structure Analysis
The InChI code for 2-Ethoxy-3,5-difluorobenzyl alcohol is1S/C9H10F2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4,12H,2,5H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2-Ethoxy-3,5-difluorobenzyl alcohol is a liquid at ambient temperature . It has a molecular weight of 188.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.Scientific Research Applications
Natural Constituents and Algae Research
Research has identified similar compounds in natural constituents, such as 3,5-Dibromo-p-hydroxybenzyl alcohol found in red algae (Craigie & Gruenig, 1967). These findings suggest potential biological roles or applications in studying marine organisms.
Spectroscopy and Structural Analysis
Studies have been conducted on the rotational spectra of related compounds like 2,5-difluorobenzyl alcohol, offering insights into molecular structures and interactions (Evangelisti, Favero, & Caminati, 2010). This information is crucial for understanding the physical and chemical properties of such molecules.
Synthesis and Protection in Organic Chemistry
Research on similar compounds, like the synthesis of 2-[(4-Fluorophenyl)-sulfonyl]ethoxy carbonyl protected glycosyl donor, reveals applications in protecting hydroxyl groups during chemical reactions (Spjut, Qian, & Elofsson, 2010). Such methodologies are vital in organic synthesis and pharmaceutical development.
Fragrance Synthesis
The synthesis of fragrances, like Methyl Diantilis, involves compounds structurally similar to 2-Ethoxy-3,5-difluorobenzyl alcohol (Miles & Connell, 2006). Understanding these processes contributes to the development of new fragrances and flavoring agents.
Photocatalytic Oxidation
Studies on photocatalytic oxidation of benzyl alcohol derivatives, including compounds similar to 2-Ethoxy-3,5-difluorobenzyl alcohol, demonstrate potential applications in environmental chemistry and green technology (Higashimoto et al., 2009).
properties
IUPAC Name |
(2-ethoxy-3,5-difluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYKUBORNPIPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-3,5-difluorophenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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